4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)14-25-19(28)13-15-3-7-17(8-4-15)26-20(29)16-5-9-18(10-6-16)27-11-1-2-12-27/h1-12H,13-14H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASHTKYAIBQHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Functionalization of Benzoic Acid Derivatives
Synthesis of the Side Chain: 4-{[(2,2,2-Trifluoroethyl)carbamoyl]methyl}aniline
Carbamoylation of 4-Aminophenylacetic Acid
- Activation of the carboxylic acid :
- Reaction with 2,2,2-trifluoroethylamine :
Amide Bond Formation
Coupling Reagents and Conditions
The final step involves coupling 4-(1H-pyrrol-1-yl)benzoic acid with 4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}aniline:
Comparative Analysis of Coupling Methods
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HATU/DIPEA | DMF | 25 | 6 | 78 | 99 |
| EDCl/HOBt | DCM | 25 | 12 | 65 | 95 |
| DCC/DMAP | THF | 40 | 8 | 60 | 92 |
Optimized conditions : HATU in DMF provides superior yields and purity due to enhanced activation of the carboxylic acid.
Challenges and Mitigation Strategies
Side Reactions and By-Product Formation
- Pyrrole ring instability : The electron-rich pyrrole may undergo electrophilic substitution during coupling. Use of mild, non-acidic conditions (e.g., HATU instead of TBTU) minimizes this.
- Trifluoroethyl group hydrolysis : The carbamoyl group is susceptible to hydrolysis under basic conditions. Strict control of pH during work-up (pH 6–7) is critical.
Purification Techniques
- Reverse-phase HPLC : Effective for removing unreacted aniline and dimeric by-products.
- Crystallization : Ethanol/water (3:1) yields crystalline product with >99% purity.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrrole ring contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed effects.
Biological Activity
4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features that combine a pyrrole ring with a trifluoroethyl group. This compound has been studied for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Structural Characteristics
The compound can be described by the following structural formula:
- Molecular Weight : 268.23 g/mol
- CAS Number : 1060931-53-4
The presence of the pyrrole ring contributes to its ability to interact with biological targets, while the trifluoroethyl group enhances its lipophilicity and metabolic stability.
Medicinal Chemistry Applications
Research indicates that this compound may act on various biological pathways:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, similar compounds have shown promising results as inhibitors of heparanase, an enzyme implicated in cancer metastasis .
- Enzyme Inhibition : The compound's structure allows it to function as a probe for studying enzyme interactions. It has been noted that related pyrrole-based compounds exhibit inhibitory activity against enzymes such as dihydroorotate dehydrogenase (DHODH), which is critical in the biosynthesis of pyrimidines .
Pharmacological Studies
In vitro and in vivo studies have demonstrated the biological activities of this compound:
- In Vitro Assays : The compound has shown effective inhibition against various cancer cell lines, with IC50 values indicating significant potency. For example, derivatives of similar structures have been reported with IC50 values ranging from 0.23 to 0.29 µM against heparanase .
- Animal Models : In animal studies, compounds with similar structures have displayed efficacy in reducing tumor size and improving survival rates in models of breast and colon cancer .
Case Study 1: Cancer Cell Line Inhibition
A study involving the evaluation of various benzamide derivatives revealed that those containing the pyrrole moiety exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways.
Case Study 2: Antimalarial Activity
In another investigation focused on antimalarial drug discovery, a series of pyrrole derivatives were synthesized and tested for their ability to inhibit Plasmodium falciparum. The lead compounds demonstrated potent activity with EC50 values below 0.015 µM against blood-stage parasites .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Pyrrole + Trifluoroethyl | Anticancer, Enzyme Inhibition |
| N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides | Benzoimidazole Derivative | Heparanase Inhibition |
| Pyrrole-based DHODH Inhibitors | Pyrrole + Various Substituents | Antimalarial Activity |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on formula C₂₁H₁₈F₃N₃O₂.
Q & A
Q. Methodological steps :
- NMR spectroscopy : Confirm pyrrole (δ 6.2–6.8 ppm for aromatic protons) and trifluoroethyl groups (δ 3.5–4.0 ppm for -CF₃CH₂-) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to improve yields during trifluoroethylcarbamoyl group incorporation?
Q. Factors to optimize :
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance carbamoyl chloride reactivity .
- Temperature control : Maintain 0–5°C to minimize side reactions like hydrolysis .
- Stoichiometry : Use 1.2–1.5 equivalents of trifluoroethylamine to drive the reaction to completion .
- Real-time monitoring : TLC or in-situ IR spectroscopy to track intermediate formation .
Advanced: What computational methods are suitable for predicting the compound’s photophysical or binding properties?
Q. Approaches :
- DFT calculations : Optimize geometry and evaluate electronic transitions (e.g., HOMO-LUMO gaps) for fluorescence potential .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories in explicit solvent .
Basic: What are the common solubility challenges, and how can they be addressed in biological assays?
Q. Challenges :
- Low aqueous solubility due to the trifluoroethyl and benzamide groups.
Solutions : - Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- pH adjustment : Solubilize via protonation/deprotonation of the carbamoyl group in buffers (pH 6–8) .
Advanced: How to resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability)?
Q. Troubleshooting steps :
- Assay validation : Confirm enzyme activity with positive controls (e.g., staurosporine for kinases) .
- Buffer compatibility : Ensure DMSO concentration ≤0.5% to avoid denaturation .
- Data normalization : Use Z’-factor analysis to assess assay robustness .
- Orthogonal assays : Cross-validate with SPR or ITC for binding affinity .
Advanced: What strategies are effective for synthesizing derivatives with enhanced selectivity?
Q. Derivatization approaches :
- Pyrrole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate aromatic interactions .
- Trifluoroethyl modification : Replace with bulkier fluorinated groups (e.g., -CF₂CF₃) to alter steric effects .
- Benzamide bioisosteres : Substitute with thiazole or pyridine rings to improve metabolic stability .
Basic: What safety precautions are essential when handling this compound?
Q. Protocols :
- PPE : Gloves, lab coat, and goggles due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., carbamoyl chlorides) .
- Waste disposal : Segregate halogenated waste (trifluoroethyl byproducts) according to EPA guidelines .
Advanced: How to design a SAR study for this compound’s anticancer activity?
Q. SAR framework :
- Core modifications : Vary pyrrole substituents (e.g., methyl vs. methoxy) to assess cytotoxicity .
- Linker optimization : Test alkyl vs. polyethylene glycol (PEG) spacers for improved pharmacokinetics .
- In-vivo validation : Use xenograft models with LC-MS/MS quantification of tumor penetration .
Advanced: What analytical techniques detect degradation products under accelerated stability conditions?
Q. Methods :
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light .
- LC-MS/MS : Identify hydrolyzed amides or oxidized pyrroles via fragmentation patterns .
- XRD : Monitor crystallinity changes impacting shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
